1-Isothiocyanato-7-(methylsulfinyl)heptane
Overview
Description
1-Isothiocyanato-7-(methylsulfinyl)heptane is a synthetic compound that exhibits anticancer and antioxidative activities . It induces phase II enzymes such as quinone reductase, inhibits matrix metalloproteinase-9, and acts as a superoxide scavenger in vitro . This compound is related to sulforaphane .
Molecular Structure Analysis
The molecular formula of 1-Isothiocyanato-7-(methylsulfinyl)heptane is C9H17NOS2 . The average mass is 219.370 and the monoisotopic mass is 219.07516 .Scientific Research Applications
Glucosinolate Hydrolysis Products
1-Isothiocyanato-7-(methylsulfinyl)heptane, as part of the class of glucosinolates, is studied for its potential in organic synthesis and biological activities. Glucosinolates are hydrolyzed to form isothiocyanates and nitriles, with isolation and purification processes developed for several hydrolysis products, including variants similar to 1-Isothiocyanato-7-(methylsulfinyl)heptane. These compounds are isolated from different plant sources and have potential applications due to their purity and structural uniqueness (Vaughn & Berhow, 2004).
Molecular Activity in Cancer Prevention
Studies have investigated the molecular activity of 1-Isothiocyanato-7-(methylsulfinyl)heptane, especially in the context of its potential for cancer prevention. It has been compared with structurally related analogues to assess its efficiency in inhibiting activities related to cancer development, such as the inhibition of Activator Protein-1 (AP-1) in UV-induced non-melanoma skin cancer (NMSC) (Dickinson et al., 2011).
Anti-Inflammatory Effects
The anti-inflammatory roles of 1-Isothiocyanato-7-(methylsulfonyl) heptane have been explored, particularly in macrophage cells. Its impact on reducing inflammatory markers and inhibiting NFκ-B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways has implications for anti-inflammatory responses and potential anticancer treatments (Lim et al., 2017).
Disease Prevention and Therapy
Isothiocyanates, including compounds similar to 1-Isothiocyanato-7-(methylsulfinyl)heptane, have been extensively studied for their disease preventive and therapeutic effects. Their utility in human populations has been explored in clinical trials against various diseases, ranging from cancer to autism. This research suggests the potential of these compounds in human disease mitigation efforts (Palliyaguru et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-isothiocyanato-7-methylsulfinylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS2/c1-13(11)8-6-4-2-3-5-7-10-9-12/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHCBGORZWBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431578 | |
Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isothiocyanato-7-(methylsulfinyl)heptane | |
CAS RN |
129244-98-0 | |
Record name | 7-Methylsulfinylheptyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129244-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isothiocyanato-7-(methylsulfinyl)heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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